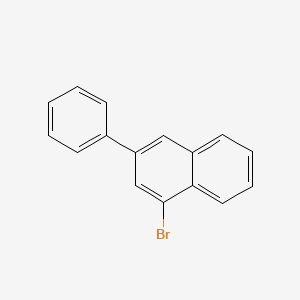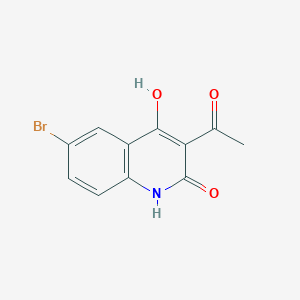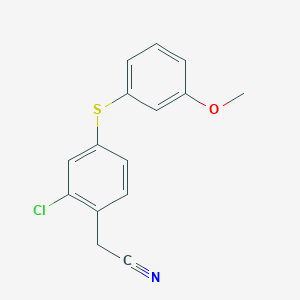
4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- typically involves multi-step organic reactions. Common starting materials include anthranilic acid derivatives and appropriate aldehydes or ketones. The reaction conditions often require acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the quinazolinone core.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the quinazolinone ring, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, quinazolinone derivatives are known for their antimicrobial, antiviral, and anticancer properties. This specific compound may be investigated for similar activities.
Medicine
In medicine, compounds like 4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action for quinazolinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed therapeutic effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
類似化合物との比較
Similar Compounds
- 4(3H)-Quinazolinone
- 7-amino-4(3H)-quinazolinone
- 3-(3,5-dimethyl-4-hydroxyphenyl)-4(3H)-quinazolinone
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other quinazolinone derivatives, this compound may exhibit distinct pharmacological properties due to the presence of the 3,5-dimethyl-4-hydroxyphenyl group.
特性
CAS番号 |
27945-58-0 |
|---|---|
分子式 |
C17H17N3O2 |
分子量 |
295.34 g/mol |
IUPAC名 |
7-amino-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H17N3O2/c1-9-6-13(7-10(2)16(9)21)20-11(3)19-15-8-12(18)4-5-14(15)17(20)22/h4-8,21H,18H2,1-3H3 |
InChIキー |
CXTNHLYQMZUPBP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C)N2C(=NC3=C(C2=O)C=CC(=C3)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11840194.png)
![4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11840208.png)


![7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL](/img/structure/B11840228.png)


![4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine](/img/structure/B11840240.png)
